molecular formula C8H8ClN3O B2517266 5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 2344678-15-3

5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No.: B2517266
CAS No.: 2344678-15-3
M. Wt: 197.62
InChI Key: DCMAMUFMENIRDH-UHFFFAOYSA-N
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Description

5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that features a pyrrolo-pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-chloro-2,3-dimethylpyridine with hydrazine hydrate can yield the desired pyrrolo[3,4-d]pyridazinone scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyridazinone oxides, while substitution reactions can produce various derivatives with different substituents .

Scientific Research Applications

5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyridazinone rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-6-5(7(9)12(4)2)3-10-11-8(6)13/h3H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMAMUFMENIRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N1C)Cl)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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